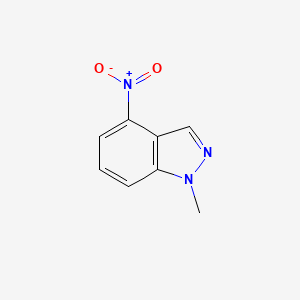

1-Methyl-4-nitro-1H-indazole

Beschreibung

Overview of Indazole Derivatives in Chemical Sciences

Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal and chemical sciences. nih.govinnovatpublisher.com These bicyclic structures, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, exist in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form being more thermodynamically stable. nih.govsci-hub.se While rarely found in nature, synthetic indazole derivatives exhibit a wide array of pharmacological activities. nih.gov

The versatility of the indazole scaffold allows for diverse substitutions, leading to a broad spectrum of biological effects. nih.gov Consequently, these derivatives are recognized as important pharmacophores and structural motifs in the design of new drug molecules. nih.govbohrium.com Research has demonstrated their potential in various therapeutic areas, highlighting the importance of developing novel and efficient synthetic methods to access a wider range of indazole analogs. bohrium.combenthamdirect.com

Significance of Nitrogen-Containing Heterocycles in Research

Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry, with their presence being ubiquitous in natural products, pharmaceuticals, and agrochemicals. frontiersin.orgelsevierpure.com These cyclic compounds, which contain at least one nitrogen atom within the ring, form the core structure of many biologically active molecules, including vitamins, hormones, and alkaloids. openmedicinalchemistryjournal.comijsrtjournal.com In fact, a significant percentage of FDA-approved small-molecule drugs feature a nitrogen-containing heterocyclic ring. openmedicinalchemistryjournal.com

The structural diversity and the ability of the nitrogen atom to participate in hydrogen bonding and other molecular interactions contribute to their wide-ranging applications. elsevierpure.comopenmedicinalchemistryjournal.com Beyond their role in medicinal chemistry, these compounds are also crucial as ligands in catalysis and as functional materials. frontiersin.orgelsevierpure.com The ongoing demand for new and improved synthetic methodologies underscores the continued importance of this class of compounds in advancing various scientific fields. frontiersin.org

Historical Context of Indazole Synthesis and Investigation

The history of indazole chemistry dates back to its discovery by Emil Fischer, who characterized it as a pyrazole ring fused to a benzene ring. jmchemsci.comresearchgate.net Early investigations laid the groundwork for understanding the fundamental structure and reactivity of this heterocyclic system. union.edu Over the years, numerous synthetic methods have been developed to construct the indazole core and its derivatives.

Key historical synthetic approaches include the Jacobson method, which involves the diazotization of o-alkylanilines, and methods based on the cyclization of o-nitro-ketoximes. sci-hub.seresearchgate.net More recent advancements have focused on catalyst-based approaches, including the use of transition metals and acid/base catalysis, to improve the efficiency and selectivity of indazole synthesis. bohrium.combenthamdirect.com These modern methods have significantly expanded the accessibility and diversity of indazole derivatives for research purposes. benthamdirect.com

A notable area of contemporary research involves the selective functionalization of the indazole ring. For instance, studies on 1-methyl-4-nitro-1H-indazole have demonstrated that the arylation of the C3 or C7 position can be controlled by the choice of solvent and ligand in palladium-catalyzed reactions. researchgate.netthieme-connect.com This level of regioselective control is a significant advancement in the synthesis of specifically substituted indazoles. thieme-connect.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 26120-43-4 |

| Molecular Formula | C8H7N3O2 |

| Molecular Weight | 177.16 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Spectroscopic Data of this compound and Related Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the structure of molecules like this compound. A comparative analysis of the 1H NMR chemical shifts of 1-methyl-indazole and its nitro derivatives reveals the electronic effects of the nitro group. In this compound, the electron-withdrawing nature of the nitro group at the C4 position causes a downfield shift of the H-3 proton signal compared to the parent 1-methyl-indazole. arpgweb.com

| Compound | H-3 Chemical Shift (ppm) |

| 1-Methyl-indazole | Value not specified |

| This compound | Shifted to weaker fields |

| 1-Methyl-6-nitro-indazole | Slight upfield shift |

| 1-Methyl-7-nitro-indazole | Slight upfield shift |

The 13C NMR data also shows a significant downfield shift for the carbon atom directly attached to the nitro group, which is a characteristic effect observed in nitroaromatic compounds. arpgweb.com

General Approaches to 1H-Indazole Synthesis

The synthesis of the 1H-indazole skeleton, a privileged scaffold in medicinal chemistry, can be achieved through several robust methods. nih.gov These strategies often involve the formation of the critical N-N bond and subsequent cyclization to form the pyrazole ring fused to the benzene ring.

Cyclization Reactions with Precursors and Catalysts

A common and versatile approach to 1H-indazoles is through the cyclization of appropriately substituted precursors. These reactions are frequently mediated by transition metal catalysts.

From Arylhydrazones: A logical and widely used pathway involves the ring closure of arylhydrazone anions derived from substituted aromatic ketones or aldehydes. nih.gov The process typically requires a base to deprotonate the hydrazone, followed by an intramolecular nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling reaction. nih.govresearchgate.net For instance, arylhydrazones prepared from acetophenone or benzaldehyde with a fluorine atom at the C2 position can undergo deprotonation and SNAr ring closure to yield 1-aryl-1H-indazoles. nih.gov

Palladium and Copper Catalysis: Palladium and copper catalysts are extensively used in these cyclization reactions. A two-step synthesis of 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone hydrazone, followed by acidic deprotection and cyclization. organic-chemistry.org Copper(I)-promoted coupling of N-aroyl-N′-arylhydrazines with 2-bromoaryl ketones or aldehydes also provides a route to 1-aryl-1H-indazoles after deacylation and cyclization. nih.govnih.gov

[3+2] Cycloaddition: The 1H-indazole skeleton can also be constructed using a [3+2] annulation approach. This method involves the reaction of arynes with hydrazones or diazo compounds. organic-chemistry.orgnih.gov For example, readily available N-tosylhydrazones react with arynes under mild conditions in a 1,3-dipolar cycloaddition to afford 3-substituted indazoles. organic-chemistry.org

Table 1: Catalytic Systems for 1H-Indazole Synthesis via Cyclization

| Catalyst/Promoter | Precursor Type | Reaction Type | Reference |

|---|---|---|---|

| Palladium | 2-Bromobenzonitriles & Benzophenone hydrazone | Arylation and Cyclization | organic-chemistry.org |

| Copper(I) | N-aroyl-N′-arylhydrazines & 2-bromoaryl ketones | Ullmann-type Coupling and Cyclization | nih.gov |

| Rhodium(III)/Copper(II) | Imidate esters & Nitrosobenzenes | C-H activation and C-N/N-N coupling | nih.gov |

| None (Base-mediated) | 2-Fluoro-5-nitro-acetophenone & Arylhydrazines | SNAr Cyclization | nih.gov |

Intramolecular Oxidative C–H Bond Amination

A more direct and atom-economical approach to 1H-indazoles is through intramolecular oxidative C–H bond amination. This method forges the N-N bond via the cyclization of hydrazones by activating a C-H bond on the aryl ring.

Silver(I)-Mediated Amination: A silver(I)-mediated process has been developed for the construction of various 1H-indazoles from arylhydrazones. nih.govacs.orgacs.org This method is particularly effective for synthesizing 3-substituted indazoles. nih.govacs.org The reaction is typically carried out using AgNTf2 as the silver source and Cu(OAc)2 as a co-catalyst in a solvent like 1,2-dichloroethane at elevated temperatures. nih.govacs.org Mechanistic studies suggest the reaction may proceed through a single electron transfer (SET) pathway mediated by the Ag(I) oxidant. nih.govacs.org

Metal-Free Amination: Transition-metal-free approaches have also been reported. The use of iodine in the presence of potassium iodide and sodium acetate can effectively cyclize diaryl and tert-butyl aryl ketone hydrazones into 1H-indazoles via direct aryl C-H amination. nih.gov Another method employs [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant to achieve the same transformation, demonstrating good functional group compatibility. nih.gov

Diazotization and Cyclization Reactions

Classical methods for synthesizing the indazole ring often rely on the diazotization of ortho-substituted anilines followed by cyclization.

From o-Toluidine Derivatives: One of the foundational methods involves the diazotization of o-toluidine using sodium nitrite (B80452) (NaNO2) in an acidic medium, such as acetic acid. chemicalbook.com The resulting diazonium salt undergoes spontaneous ring closure involving the adjacent methyl group to yield 1H-indazole. chemicalbook.com A specific application of this is the synthesis of 4-nitroindazole from 2-methyl-3-nitroaniline. The reaction proceeds by adding an aqueous solution of sodium nitrite to the aniline (B41778) derivative in glacial acetic acid at low temperatures. chemicalbook.com

From Anthranilic Acid: Diazonium salts derived from anthranilic acid (o-aminobenzoic acid) can also be used. Reaction with sodium nitrite and hydrochloric acid, followed by reductive cyclization with aqueous sodium sulfite (Na2SO3), affords the 1H-indazole core. chemicalbook.com

From o-Alkynylanilines: This diazotization-cyclization strategy has been extended to o-alkynylanilines to produce 3-substituted 1H-indazoles. chemicalbook.com

Specific Synthesis of this compound

The synthesis of the target molecule, this compound, requires specific methods to install the methyl group at the N1 position and the nitro group at the C4 position. This can be achieved either by starting with a pre-functionalized precursor or by functionalizing the indazole core.

Strategies for Introducing the Methyl Group at N1

The alkylation of the 1H-indazole ring is a significant challenge due to the presence of two reactive nitrogen atoms (N1 and N2), which often leads to a mixture of regioisomers. researchgate.net The thermodynamically more stable product is typically the N1-substituted isomer, while the N2-substituted isomer is often the kinetically favored product. researchgate.netnih.gov

Direct Methylation: Direct alkylation of 1H-indazoles with a methylating agent like methyl iodide or dimethyl sulfate under basic conditions (e.g., KOH, K2CO3) frequently results in a mixture of 1-methyl and 2-methyl isomers. researchgate.net For example, methylation of 6-nitro-1H-indazole with dimethyl sulfate and KOH can produce a nearly 1:1 mixture of the N1 and N2 methylated products. researchgate.net However, conditions can be optimized. A highly selective and scalable N1-alkylation procedure has been developed that is practical and broad in scope, attributing the high selectivity to thermodynamic control. nih.gov

Pre-functionalized Precursors: A more regioselective approach is to use a precursor that already contains the N-methyl group. For instance, the condensation of an appropriately substituted phenyl derivative with methylhydrazine, followed by cyclization, ensures the methyl group is installed at a specific nitrogen atom. An intramolecular Ullmann-type reaction of a hydrazone formed from a substituted aldehyde and methylhydrazine can be used to synthesize 1-methyl-1H-indazoles. thieme-connect.com

Alternative Methylating Agents: The choice of methylating agent can influence regioselectivity. While common reagents often give mixtures, methyl 2,2,2-trichloroacetimidate has been used for regioselective synthesis of 2-methyl-2H-indazoles. researchgate.net In contrast, using diazomethane in the presence of BF3·Et2O with 6-nitro-1H-indazole resulted in a 75% yield of the 1-methylated product. researchgate.net

Table 2: Regioselectivity in Methylation of Substituted 1H-Indazoles

| Indazole Substrate | Methylating Agent/Conditions | N1-Product Yield | N2-Product Yield | Reference |

|---|---|---|---|---|

| 6-Nitro-1H-indazole | Dimethyl sulfate / KOH | 42% | 44% | researchgate.net |

| 6-Nitro-1H-indazole | Methyl iodide / 100°C | Not specified | Regioselective | researchgate.net |

| 6-Nitro-1H-indazole | Diazomethane / BF3·Et2O | 75% | Not specified | researchgate.net |

| Indazole (general) | Isobutyl bromide / K2CO3, DMF | 47% (58:42 ratio) | 25% (58:42 ratio) | nih.gov |

Methods for Nitration at the C4 Position

Introducing a nitro group at the C4 position of the indazole ring can be accomplished either by building the ring from a nitro-containing starting material or by direct nitration of the indazole core.

Synthesis from Nitro-Substituted Precursors: The most unambiguous method for obtaining 4-nitro-1H-indazole is to start with a precursor that already has the nitro group in the correct position. The synthesis from 2-methyl-3-nitroaniline is a prime example. chemicalbook.com In this method, the aniline is treated with sodium nitrite in acetic acid, which leads to diazotization and subsequent cyclization to form 4-nitro-1H-indazole directly. chemicalbook.com This avoids issues with regioselectivity during a nitration step. A patent describes a method for preparing 1H-indazole derivatives where a substituted aniline is first nitrated, then the nitro group is reduced to an amine, and finally, a diazotization and cyclization reaction yields the desired substituted 1H-indazole. google.com

Direct Nitration: While direct nitration of the parent 1H-indazole typically yields 5-nitro-1H-indazole as the major product, specific directing groups or reaction conditions can favor other isomers. Palladium-catalyzed C-H nitration has been explored for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives, indicating that directed C-H functionalization is a possible, albeit advanced, strategy. However, for the synthesis of 4-nitro derivatives, building from a pre-nitrated benzene ring precursor is the more common and reliable method. chemicalbook.comnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-4-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-7-3-2-4-8(11(12)13)6(7)5-9-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSQGIYFGWQTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299626 | |

| Record name | 1-Methyl-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26120-43-4 | |

| Record name | 1-Methyl-4-nitroindazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Reactivity of 1 Methyl 4 Nitro 1h Indazole

Mechanistic Investigations of C–H Functionalization

The direct functionalization of carbon-hydrogen (C–H) bonds represents a powerful and atom-economical strategy for the synthesis of complex molecules. In the context of 1-methyl-4-nitro-1H-indazole, C–H functionalization offers a direct route to novel derivatives with potentially valuable properties.

Role of Catalysts and Ligands in Regioselectivity

The regioselectivity of C–H functionalization on the this compound scaffold can be controlled by the judicious choice of catalysts and ligands. A notable example is the palladium-catalyzed C–H arylation, where the reaction outcome can be switched between the C3 and C7 positions. researchgate.net

In a study utilizing Pd(OAc)₂, the regioselectivity of the arylation was found to be dependent on the solvent and the nature of the ligand employed. researchgate.net Specifically, the use of a bidentate ligand in dimethylacetamide (DMA) promoted C–H activation at the C7 position. Conversely, employing a phosphine (B1218219) ligand in water directed the arylation to the C3 position. researchgate.net This solvent/ligand-controlled switchable C–H arylation provides a versatile method for accessing either C3- or C7-arylated this compound derivatives with high regioselectivity. researchgate.net

The crucial role of the ligand in directing the regioselectivity of C–H arylation of substituted 1H-indazoles has been highlighted in various studies. researchgate.net For instance, in the palladium-catalyzed arylation of 1-substituted indazoles with (hetero)aryl bromides and iodides, 1,10-phenanthroline (B135089) was identified as an effective ligand in combination with Pd(OAc)₂ as the catalyst and K₂CO₃ as the base in DMA. researchgate.net

| Catalyst System | Solvent | Major Product | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Bidentate Ligand | DMA | C7-arylated | researchgate.net |

| Pd(OAc)₂ / Phosphine Ligand | H₂O | C3-arylated | researchgate.net |

| Pd(OAc)₂ / 1,10-phenanthroline | DMA | C7-arylated | researchgate.net |

Density Functional Theory (DFT) for Mechanism Comprehension

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the mechanisms of complex organic reactions, including C–H functionalization. rsc.org DFT calculations can provide valuable insights into reaction pathways, transition state geometries, and the factors governing selectivity. rsc.orgbeilstein-journals.org

In the context of the regioselective C–H arylation of this compound, DFT studies can be employed to understand the underlying reasons for the observed solvent and ligand effects. researchgate.net Such computational investigations can help to rationalize why a bidentate ligand in DMA favors C7 activation, while a phosphine ligand in water promotes C3 functionalization. researchgate.net By modeling the potential reaction intermediates and transition states for both pathways, DFT can shed light on the energetic differences that dictate the regiochemical outcome.

DFT calculations have been successfully used to investigate the mechanisms of various C–H activation reactions. For example, in the palladium-catalyzed C–H activation of 2-phenylpyridine, DFT studies have helped to distinguish between inner-shell and outer-shell proton-abstraction mechanisms. rsc.org Similarly, in the context of indazole synthesis via Rh(III)-catalyzed C–H bond functionalization, DFT can be used to model the reaction mechanism and understand the factors influencing regioselectivity. mdpi.com

Reactivity of Nitro-Substituted Indazoles

The presence of a nitro group on the indazole ring significantly influences its chemical reactivity. The strong electron-withdrawing nature of the nitro group can activate or deactivate certain positions on the ring towards different types of chemical transformations.

Influence of the Nitro Group on Reactivity

The nitro group is a powerful electron-withdrawing group that can significantly impact the electronic properties of the indazole ring system. This electronic influence plays a crucial role in directing the course of chemical reactions. For instance, the nitro group can activate the indazole ring towards nucleophilic aromatic substitution (SNAr) reactions. nih.gov

In the context of C–H functionalization, the position of the nitro group can direct the regioselectivity of the reaction. For example, in the palladium-catalyzed oxidative arylation of 1H-indazoles, an electron-withdrawing group at the C4 position, such as a nitro group, can direct the arylation to the C7 position. researchgate.net

The reactivity of nitro-substituted indazoles has been explored in various synthetic transformations. For instance, the alkylation of nitroindazole derivatives with 1,2-dibromoethane (B42909) has been shown to yield N-(2-bromoethyl)- and N-vinyl-nitro-1H-indazoles. mdpi.com These products can then be further functionalized, for example, through cycloaddition reactions to introduce triazole or pyrazoline moieties. mdpi.com

Nucleophilic and Electrophilic Attack Prediction

Computational methods, such as DFT, can be used to predict the most likely sites for nucleophilic and electrophilic attack on the this compound molecule. By calculating molecular properties like electrostatic potential surfaces and frontier molecular orbital (HOMO and LUMO) energies, it is possible to identify the electron-rich and electron-poor regions of the molecule.

Generally, the presence of the electron-withdrawing nitro group would be expected to make the indazole ring more susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group. Conversely, the ring would be deactivated towards electrophilic aromatic substitution.

DFT calculations can provide a more quantitative prediction of reactivity. For instance, the analysis of Fukui indices, derived from DFT calculations, can help to identify the most reactive sites for nucleophilic, electrophilic, and radical attack. beilstein-journals.org

Tautomerism and Isomer Stability Studies

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The relative stability of these tautomers can be influenced by the nature and position of substituents on the indazole ring.

For the parent indazole, the 1H-tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. mdpi.com However, the presence of substituents can alter this preference. The relative stability of tautomers is an important consideration in synthesis, as it can influence the regioselectivity of reactions such as N-alkylation.

Computational studies, including DFT calculations, have been employed to investigate the tautomerism and isomer stability of indazole derivatives. beilstein-journals.org These studies can provide quantitative estimates of the energy differences between different tautomers and isomers, helping to predict the predominant species under a given set of conditions.

In the case of this compound, the N1 position is already alkylated, so tautomerism involving the pyrazole (B372694) nitrogen atoms is not possible. However, it is still relevant to consider the relative stability of positional isomers, for example, comparing this compound with other isomers such as 1-methyl-5-nitro-1H-indazole or 1-methyl-6-nitro-1H-indazole. DFT calculations can be used to determine the relative energies of these isomers and thus predict their relative stabilities.

Thermodynamic Aspects of Tautomerism

The phenomenon of annular tautomerism is a key characteristic of the indazole ring system. In unsubstituted indazole, two primary tautomers exist: the 1H-indazole and the 2H-indazole. Theoretical calculations have established that the 1H-tautomer is the more stable form. Specifically, MP2/6-31G** calculations indicate that the 1H-tautomer of indazole is more stable than the 2H-tautomer by 15 kJ·mol⁻¹. nih.govresearchgate.net Similar energy differences have been reported in both the gas phase (14.5 kJ·mol⁻¹) and in aqueous solution (15.9 kJ·mol⁻¹). nih.govresearchgate.net

However, in the case of this compound, the presence of a methyl group on the nitrogen atom at the 1-position precludes the possibility of the typical prototropic tautomerism observed in the parent indazole. stuba.sk The substitution of the proton with a methyl group effectively "locks" the molecule in the 1H-indazole form. Consequently, an equilibrium between 1H and 2H tautomers is not observed for this compound. Other potential tautomeric forms, such as those involving the nitro group (nitro-aci-nitro tautomerism), have not been discussed in the reviewed literature for this specific molecule.

Table 1: Calculated Energy Differences between Indazole Tautomers

| Tautomer | Calculation Method | Energy Difference (kJ·mol⁻¹) | Phase |

| 1H-Indazole vs. 2H-Indazole | MP2/6-31G** | 15.0 | Not Specified |

| 1H-Indazole vs. 2H-Indazole | Not Specified | 14.5 | Gas Phase |

| 1H-Indazole vs. 2H-Indazole | Not Specified | 15.9 | Water |

Advanced Spectroscopic and Computational Characterization of 1 Methyl 4 Nitro 1h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1-Methyl-4-nitro-1H-indazole, a comprehensive NMR analysis would involve ¹H, ¹³C, and ¹⁵N NMR studies, complemented by correlation spectroscopy to establish connectivity.

Proton NMR (¹H NMR) Analysis

Interactive Data Table: Expected ¹H NMR Data

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-3 | Downfield | Singlet | - |

| H-5 | Aromatic region | Doublet | J(H5-H6) |

| H-6 | Aromatic region | Triplet | J(H6-H5), J(H6-H7) |

| H-7 | Aromatic region | Doublet | J(H7-H6) |

| N-CH₃ | Upfield | Singlet | - |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on all the carbon atoms in this compound. The chemical shifts of the carbon atoms in the indazole ring would be significantly affected by the nitro group and the nitrogen atoms. The carbon of the methyl group would appear in the upfield region of the spectrum.

Interactive Data Table: Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-3 | Aromatic region |

| C-3a | Aromatic region |

| C-4 | Downfield (due to NO₂) |

| C-5 | Aromatic region |

| C-6 | Aromatic region |

| C-7 | Aromatic region |

| C-7a | Aromatic region |

| N-CH₃ | Upfield |

Nitrogen-15 NMR (¹⁵N NMR) Analysis

¹⁵N NMR spectroscopy would be instrumental in characterizing the nitrogen atoms within the indazole ring and the nitro group. The chemical shifts of N-1, N-2, and the nitrogen of the nitro group would provide valuable information about their electronic environments.

Interactive Data Table: Expected ¹⁵N NMR Data

| Nitrogen | Expected Chemical Shift (δ, ppm) |

| N-1 | Heterocyclic region |

| N-2 | Heterocyclic region |

| NO₂ | Downfield region |

Correlation Spectroscopy for Structural Elucidation

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential for the definitive assignment of all proton and carbon signals. HSQC would establish direct one-bond correlations between protons and the carbons they are attached to. HMBC would reveal longer-range (two- and three-bond) correlations, which are critical for confirming the connectivity of the entire molecule, including the position of the methyl and nitro groups on the indazole scaffold.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the precise mass of the molecular ion of this compound. This accurate mass measurement would allow for the confirmation of its elemental formula (C₈H₇N₃O₂).

Interactive Data Table: Expected HRMS Data

| Molecular Formula | Calculated Exact Mass | Measured Exact Mass |

| C₈H₇N₃O₂ | [Calculated Value] | [Experimental Value] |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important technique for the characterization of this compound, providing valuable insights into its molecular structure by identifying the vibrational modes of its functional groups. The analysis of the IR spectrum is crucial for confirming the presence of key structural features, particularly the nitro (NO₂) group and the substituted indazole ring system.

The vibrational frequencies associated with the nitro group are among the most characteristic absorptions in the IR spectrum. These typically manifest as two distinct, strong stretching bands: the asymmetric stretching vibration (ν_as(NO₂)) and the symmetric stretching vibration (ν_s(NO₂)). For aromatic nitro compounds, the asymmetric stretch commonly appears in the range of 1500–1570 cm⁻¹, while the symmetric stretch is observed between 1300–1370 cm⁻¹. The exact positions of these bands are sensitive to the electronic environment, including conjugation with the aromatic ring and the presence of other substituents.

The indazole ring itself gives rise to a complex series of absorptions. The C-H stretching vibrations of the aromatic ring are typically found above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic ring system produce a series of bands in the 1400–1650 cm⁻¹ region. Furthermore, the C-N stretching vibrations contribute to absorptions in the 1200–1350 cm⁻¹ range. The presence of the methyl group introduces characteristic C-H stretching and bending vibrations. The asymmetric and symmetric C-H stretching of the methyl group are expected near 2962 cm⁻¹ and 2872 cm⁻¹, respectively, with corresponding bending vibrations appearing around 1450 cm⁻¹ and 1375 cm⁻¹.

While a complete, experimentally verified IR spectrum for this compound is not extensively detailed in the literature, data from closely related nitroindazole derivatives, such as 1-methyl-6-nitro-1H-indazole, provide a reliable basis for spectral assignment. nih.gov Computational studies employing Density Functional Theory (DFT) have also been used to predict vibrational frequencies for related nitro-heterocyclic compounds, often showing good agreement with experimental data after applying appropriate scaling factors. mdpi.com These computational approaches can aid in the precise assignment of complex vibrational modes observed in the experimental spectrum. mdpi.comnih.gov

A summary of expected characteristic IR absorption bands for this compound is presented below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch (ν_as(NO₂)) | Nitro | 1570 - 1500 | Strong |

| Symmetric NO₂ Stretch (ν_s(NO₂)) | Nitro | 1370 - 1300 | Strong |

| Aromatic C-H Stretch (ν(C-H)) | Indazole Ring | > 3000 | Medium |

| Aromatic C=C/C=N Stretch (ν(C=C/C=N)) | Indazole Ring | 1650 - 1400 | Medium |

| Methyl C-H Stretch (ν(C-H)) | Methyl Group | 2970 - 2860 | Medium |

| Methyl C-H Bend (δ(C-H)) | Methyl Group | ~1450, ~1375 | Medium |

X-ray Crystallography and Structural Confirmation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. carleton.edursc.org This technique provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound has not been reported, detailed crystallographic data are available for closely related derivatives, which allows for a confident extrapolation of its key structural features. For instance, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole has been elucidated. nih.gov This compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The indazole ring system is observed to be essentially planar, a characteristic feature of this heterocyclic core. nih.gov

Similarly, X-ray studies on (4-nitro-1H-indazol-1-yl)methanol, a derivative of the parent 4-nitro-1H-indazole, confirm the planarity of the bicyclic indazole system. acs.orgnih.gov In these structures, the nitro group is nearly coplanar with the benzene (B151609) ring to which it is attached, facilitating electronic conjugation. acs.org

Based on these related structures, it is expected that this compound would also feature a planar indazole core. The nitro group at the 4-position would likely exhibit a small dihedral angle with respect to the indazole plane, maximizing resonance stabilization. The methyl group at the N1 position would lie within this plane. The molecular packing in the crystal lattice would be governed by intermolecular forces such as C-H···O interactions, potentially involving the hydrogen atoms of the methyl group or the indazole ring and the oxygen atoms of the nitro group. nih.gov

The table below summarizes crystallographic data for a closely related compound, 3-chloro-1-methyl-5-nitro-1H-indazole, which serves as a structural model. nih.gov

| Parameter | 3-chloro-1-methyl-5-nitro-1H-indazole nih.gov |

| Chemical Formula | C₈H₆ClN₃O₂ |

| Formula Weight | 211.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8273 (2) |

| b (Å) | 14.678 (6) |

| c (Å) | 15.549 (6) |

| β (°) | 96.130 (9) |

| Volume (ų) | 868.5 (6) |

| Z | 4 |

Computational Chemistry for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. researchgate.netbohrium.com By calculating various quantum chemical parameters, DFT provides insights into molecular stability, reactivity, and the nature of chemical bonds. For this compound, these parameters help to characterize its behavior in chemical reactions.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO (E_HOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (E_LUMO) relates to its ability to accept electrons. researchgate.net The energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.com

Global reactivity descriptors can be derived from the HOMO and LUMO energies. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. researchgate.net Harder molecules have a larger energy gap and are less reactive. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ ≈ -(E_HOMO + E_LUMO) / 2. researchgate.net

DFT studies on various indazole and nitro-containing heterocyclic derivatives have shown that the introduction of a nitro group significantly lowers both the HOMO and LUMO energy levels and reduces the HOMO-LUMO gap, indicating increased reactivity and electron-accepting capability. nih.govdntb.gov.ua The calculated Mulliken charges can reveal the distribution of electron density across the molecule, identifying electrophilic (positive) and nucleophilic (negative) sites. irjweb.com For this compound, the nitrogen and oxygen atoms of the nitro group are expected to carry significant negative charges, while the carbon atom attached to the nitro group and parts of the heterocyclic ring would be more electrophilic.

The following table presents typical calculated quantum chemical parameters for a representative nitro-aromatic compound, illustrating the type of data obtained from DFT calculations. nih.gov

| Parameter | Symbol | Typical Value (eV) | Interpretation |

| HOMO Energy | E_HOMO | ~ -6.0 to -7.0 | Electron-donating ability |

| LUMO Energy | E_LUMO | ~ -2.5 to -3.5 | Electron-accepting ability |

| Energy Gap (LUMO-HOMO) | ΔE | ~ 3.0 to 4.0 | Chemical reactivity and stability |

| Chemical Hardness | η | ~ 1.5 to 2.0 | Resistance to deformation of electron cloud |

| Electronegativity | χ | ~ 4.2 to 5.2 | Electron-attracting tendency |

Molecular modeling and molecular dynamics (MD) simulations are computational techniques that complement quantum chemical calculations by providing insights into the dynamic behavior of molecules and their interactions with other species. frontiersin.org These methods are particularly useful for understanding how this compound might interact with biological targets or other molecules in a complex environment.

Molecular docking, a key molecular modeling technique, is used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. For derivatives of this compound, docking studies can elucidate potential binding modes within an enzyme's active site. nih.gov Such studies on related indazole structures have been used to assess their potential as inhibitors of various enzymes by analyzing binding energies and intermolecular interactions like hydrogen bonds and hydrophobic contacts. nih.govrsc.org The nitro group, with its ability to act as a hydrogen bond acceptor, often plays a crucial role in these interactions. nih.gov

Molecular dynamics simulations provide a time-resolved view of molecular motion. frontiersin.org An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of conformational changes, the stability of molecular complexes, and the influence of solvent on molecular structure. mdpi.com For this compound, MD simulations could be employed to:

Explore its conformational landscape and the rotational freedom of the nitro group.

Investigate the stability of its interactions with a biological receptor identified through docking.

Analyze the solvation shell and how water or other solvent molecules interact with the compound.

Simulate its behavior at interfaces or within materials to understand its macroscopic properties.

Together, these computational tools provide a detailed picture of the electronic properties, reactivity, and dynamic behavior of this compound, guiding further experimental research and application development.

Biological and Pharmacological Research Applications of 1 Methyl 4 Nitro 1h Indazole and Indazole Scaffolds

Anticancer Research

The indazole moiety is a key structural feature in several anticancer agents. Its ability to be chemically modified allows for the fine-tuning of interactions with various biological targets, making it a valuable template for the design of novel cancer therapeutics. nih.gov Numerous indazole derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines, targeting different mechanisms of cancer progression.

Tyrosine Threonine Kinase (TTK) Inhibition

Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical protein in the spindle assembly checkpoint, which ensures proper chromosome segregation during mitosis. Elevated TTK expression is found in various cancers and is often correlated with a poor prognosis, making it an attractive target for cancer therapy.

The indazole core has been successfully employed to develop potent TTK inhibitors. A notable class of these inhibitors is based on an indazole core with sulfamoylphenyl and acetamido groups at specific positions. nih.gov For instance, systematic optimization led to the identification of CFI-400936, an indazole-based compound that is a potent TTK inhibitor with an IC50 of 3.6 nM. nih.gov Further research focusing on 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides also yielded highly potent TTK inhibitors with IC50 values often below 10 nM. nih.govebi.ac.uk One such compound, CFI-401870, not only showed potent inhibition but also demonstrated in vivo tumor growth inhibition upon oral dosing in mouse xenograft models. nih.govebi.ac.uk

While extensive research highlights the utility of the indazole scaffold for developing TTK inhibitors, specific studies evaluating 1-Methyl-4-nitro-1H-indazole for TTK inhibition are not prominent in the available scientific literature.

Table 1: Examples of Indazole-Based TTK Inhibitors

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| CFI-400936 | TTK | 3.6 nM | nih.gov |

Inducing Apoptosis in Cell Lines

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to induce apoptosis in tumor cells. Various heterocyclic compounds, including derivatives of indazole, have been shown to exert their anticancer effects by triggering this pathway.

For example, research on a 1-methyl-2-nitroimidazole, a structurally related nitro-heterocyclic compound, demonstrated that it could induce apoptotic DNA fragmentation in Chinese Hamster Ovary (CHO) cells under hypoxic conditions. nih.gov This study highlighted how the concentration of the compound could influence the apoptotic response. nih.gov While this study was not on an indazole, it points to the potential of nitro-substituted heterocyclic compounds in modulating apoptosis. More directly, certain indazole derivatives have been confirmed to promote apoptosis in cancer cells by affecting the expression of key regulatory proteins such as cleaved caspase-3, Bax, and Bcl-2.

Specific research detailing the apoptosis-inducing capabilities of this compound is limited. However, the known pro-apoptotic effects of other indazole derivatives underscore a potentially fruitful area for future investigation.

Effects on A549 and MCF7 Cell Lines

The A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines are standard models used in anticancer drug screening. The evaluation of novel compounds against these cell lines provides critical preliminary data on their potential as cancer therapeutics.

Research has demonstrated the cytotoxic effects of various indazole derivatives on both A549 and MCF-7 cells. researchgate.net Similarly, other heterocyclic compounds, such as certain pyrazole (B372694) and benzimidazole (B57391) derivatives, have shown significant, dose-dependent cytotoxicity against these cell lines. mdpi.comnih.gov For instance, a novel benzimidazole derivative exhibited high cytotoxic activity against A549 cells with an IC50 value of 15.80 µg/mL.

Although the broader class of indazole derivatives has been evaluated against A549 and MCF-7 cell lines, specific cytotoxic data for this compound against these particular cell lines is not extensively documented in published studies. researchgate.net

Table 2: Cytotoxicity of Heterocyclic Compounds against A549 and MCF-7 Cell Lines

| Compound Class | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Benzimidazole derivative (se-182) | A549 | 15.80 µg/mL | |

| Benzimidazole derivative (se-182) | MCF-7 | Not specified |

Antimicrobial Activities

The search for new antimicrobial agents is driven by the global challenge of antibiotic resistance. Heterocyclic compounds, including indazoles and related structures like imidazoles, are a significant source of potential new antimicrobial drugs due to their broad spectrum of activity.

Efficacy Against Gram-Negative and Gram-Positive Microorganisms

Nitro-substituted heterocyclic compounds have long been recognized for their antibacterial properties. For instance, nitroimidazoles are known to be effective against a range of Gram-positive and Gram-negative anaerobic bacteria. nih.gov The mechanism often involves the reduction of the nitro group within the microbial cell to produce toxic radical species that damage cellular components, including DNA. nih.gov

A structurally similar compound, 1-methyl-4-nitro-1H-imidazole, has been shown to possess moderate activity against a panel of both Gram-positive and Gram-negative bacteria. In one study, the zones of inhibition for this imidazole (B134444) derivative ranged from 16–18 mm for Gram-positive bacteria and 13–17 mm for Gram-negative bacteria. Derivatives of 1-methyl-4-nitro-1H-imidazole have also been synthesized and tested, with some showing promising activity against organisms like Staphylococcus aureus and Bacillus subtilis. researchgate.net

While these findings on a related imidazole compound are informative, specific data on the efficacy of this compound against Gram-positive and Gram-negative bacteria is not widely available in the current literature.

Table 3: Antibacterial Activity of 1-Methyl-4-nitro-1H-imidazole

| Bacterial Type | Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Gram-Positive | Staphylococcus aureus | 16 - 18 | |

| Gram-Positive | Micrococcus luteus | 16 | |

| Gram-Negative | Pseudomonas aeruginosa | 13 - 17 | |

| Gram-Negative | Proteus mirabilis | 13 |

Antifungal Potential

In addition to antibacterial action, many nitroaromatic compounds exhibit antifungal properties. encyclopedia.pub Fungal infections remain a significant cause of morbidity and mortality, necessitating the development of new antifungal agents.

Studies on 1-methyl-4-nitro-1H-imidazole have demonstrated its potential as an antifungal agent. It showed activity against several fungal isolates, with zones of inhibition ranging from 15–18 mm. The maximum inhibition was observed against Candida tropicalis. Another nitro-containing compound, 1-nitro-2-phenylethane, has also been identified as having significant antifungal activity against dermatophytes, which are fungi that cause infections of the skin, hair, and nails. mdpi.com

The antifungal potential of the specific compound this compound has not been extensively characterized in published research. However, the activity of structurally related nitro-heterocycles suggests that it could be a candidate for future antifungal studies.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For the indazole scaffold, these studies have provided significant insights into how different substituents and their positions on the indazole ring influence various pharmacological activities. longdom.org The indazole nucleus is considered a privileged scaffold because its derivatives exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netnih.govnih.gov Researchers can fine-tune the therapeutic properties of these molecules by strategically selecting and positioning different functional groups. longdom.org

SAR analyses have revealed that substitutions at various positions of the indazole ring can dramatically alter potency and selectivity. For instance, in the development of allosteric antagonists for the CC-chemokine receptor 4 (CCR4), it was found that methoxy- or hydroxyl-containing groups were the more potent substituents at the C4 position of the indazole ring. acs.org Meanwhile, only small groups were tolerated at the C5, C6, or C7 positions. acs.org Similarly, in the context of anticancer activity, studies on 1H-indazole-3-amine derivatives showed that a para-fluorine substituent on a phenyl group at the C-5 position of the indazole was crucial for potent activity against the K562 chronic myeloid leukemia cell line. mdpi.com These examples underscore the importance of systematic structural modifications to map the pharmacophoric features responsible for a desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. slideshare.net This approach allows for the prediction of the activity of novel molecules, thereby guiding the design of more potent therapeutic agents. mdpi.com For indazole derivatives, 3D-QSAR studies have been employed to understand the structural requirements for their inhibitory activity against specific targets.

In one study focused on indazole derivatives as Hypoxia-inducible factor (HIF-1α) inhibitors, Field and Gaussian-based 3D-QSAR models were developed. nih.gov These models generated steric and electrostatic contour maps that provided a structural framework for designing new inhibitors with enhanced potency. nih.gov The analysis helped in understanding the variability in the activity of the compounds based on their structural features. nih.gov QSAR can also be applied to broader classes of compounds relevant to the structure of this compound, such as nitroaromatic compounds. Studies on the toxicity of nitroaromatics have used QSAR to correlate molecular descriptors—like hydrophobicity, electrostatic interactions, and Van der Waals forces—with toxic endpoints, demonstrating the utility of this approach in predicting biological effects based on molecular structure. mdpi.com

The nature and position of substituents on the indazole scaffold have a profound impact on biological activity. The addition of specific functional groups can enhance potency, improve selectivity, or introduce new pharmacological properties.

Nitro Group: The nitro (-NO2) group is a key substituent in many biologically active indazoles. In a series of antitubercular nitroimidazoles, the nitro group was found to be essential for both aerobic and anaerobic activity. nih.gov The position of the nitro group is also critical; for instance, 7-nitroindazole (B13768) is a known selective inhibitor of neuronal nitric oxide synthase (nNOS). nih.govwikipedia.org In studies of other indazole derivatives, nitro substitution has been shown to significantly enhance anticancer efficacy. longdom.org

Halogens: Halogen atoms such as fluorine (-F) and bromine (-Br) are commonly used to modulate the electronic and steric properties of molecules. The fluorination of the aromatic ring in some indazole derivatives increased their inhibitory potency and selectivity for inducible nitric oxide synthase (iNOS or NOS-II). researchgate.net In another study, a 4-fluoro substitution on the indazole ring contributed to enhanced anticancer efficacy. longdom.org Bromo substitutions have also been shown to have diverse effects, impacting both anticancer and antioxidant activities. longdom.org

Alkoxy and Hydroxyl Groups: Methoxy (-OCH3) and hydroxyl (-OH) groups can influence activity through their hydrogen bonding capacity and electronic effects. In the development of CCR4 antagonists, methoxy- or hydroxyl-containing groups at the C4 position of the indazole were found to be the most potent. acs.org SAR analysis of another series of anticancer indazoles revealed that compounds with m-methoxy and p-methoxy aniline (B41778) derivatives displayed superior activity. longdom.org

N-Methylation: Methylation at the N1 position of the indazole ring, as seen in this compound, can also influence biological activity. In the context of NOS inhibition, N-methylation of certain indazole derivatives was found to diminish their effect on NOS activity, suggesting that an unsubstituted N1 position may be preferable for this specific target. researchgate.net

The following table summarizes the influence of various substituents on the biological activity of the indazole scaffold based on research findings.

| Substituent | Position on Indazole Ring | Observed Effect on Biological Activity | Target/Activity |

| Nitro (-NO2) | C7 | Potent and selective inhibition of nNOS. nih.govwikipedia.org | Nitric Oxide Synthase |

| Nitro (-NO2) | C2 (on aniline substituent) | Enhanced anticancer efficacy. longdom.org | Anticancer |

| Fluorine (-F) | Aromatic Ring | Increased inhibitory potency and NOS-II selectivity. researchgate.net | Nitric Oxide Synthase |

| Fluorine (-F) | C4 | Contributed to enhanced anticancer efficacy. longdom.org | Anticancer |

| Bromine (-Br) | Not specified | Impacted both anticancer and antioxidant activities. longdom.org | Anticancer, Antioxidant |

| Methoxy (-OCH3) | C4 | Potent CCR4 antagonism. acs.org | CC-Chemokine Receptor 4 |

| N-Methylation | N1 | Diminished effect on NOS activity. researchgate.net | Nitric Oxide Synthase |

Molecular Docking and Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com It is widely used to understand the binding mechanisms of ligands, such as indazole derivatives, with their protein targets at a molecular level.

Docking studies on a series of 1H-indazole-3-amine derivatives designed as potential anticancer agents helped to elucidate their binding mode. One of the most potent compounds was shown to bind to its target protein, and the interaction analysis revealed key binding patterns that could be correlated with its biological activity. mdpi.com Similarly, a study on indazole derivatives as HIF-1α inhibitors used molecular docking and molecular dynamics simulations to show that the most potent compound had good binding efficiency and was stable within the active site of the HIF-1α protein. nih.gov

For nitro-containing heterocyclic compounds, docking studies have been instrumental in understanding their mechanism of action. In a study of new 4-nitroimidazole (B12731) derivatives, molecular docking was used to investigate the binding pattern of the most potent anticancer compounds within their putative target's binding pocket. researchgate.net The binding affinities for nitroimidazole-indole conjugates with E. histolytica O-acetyl-serine sulfhydrolaseprotein were calculated to be in the range of -9.2 to -9.3 kcal/mol, with hydrogen bonds being a key interaction. jscimedcentral.com These studies provide insights into the specific amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for the ligand's affinity and selectivity, thereby guiding further drug design. mdpi.comjscimedcentral.com

Inhibitory Properties against Nitric Oxide Synthase Isoforms

Several indazole derivatives, particularly nitroindazoles, are well-documented inhibitors of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). There are three main isoforms of NOS: neuronal (nNOS or NOS-I), inducible (iNOS or NOS-II), and endothelial (eNOS or NOS-III). The selective inhibition of these isoforms is a key goal in developing treatments for various conditions.

7-Nitroindazole is a well-characterized selective inhibitor of the neuronal NOS isoform (nNOS). nih.govwikipedia.org Studies have shown that it acts as a reversible inhibitor, competitive with respect to both the arginine substrate and the tetrahydrobiopterin (B1682763) cofactor. nih.gov The inhibitory action of indazoles is proposed to involve an interaction with the heme-iron of the NOS enzyme, which prevents oxygen from binding. nih.gov The position of the nitro group on the indazole ring significantly affects both potency and selectivity. For example, 7-nitroindazole is a more potent inhibitor of nNOS than 5-nitroindazole (B105863) or 6-nitroindazole. nih.gov

While 7-nitroindazole shows selectivity for nNOS, other structural modifications to the indazole scaffold have been explored to target iNOS. The fluorination of the aromatic ring of certain indazoles was found to increase inhibitory potency and selectivity for iNOS over nNOS. researchgate.net This suggests that different substitution patterns can be used to tune the selectivity of indazole-based inhibitors for specific NOS isoforms. researchgate.net

The table below presents the inhibitory concentrations (IC50) of various nitroindazole compounds against different NOS isoforms.

| Compound | Target Isoform | IC50 Value (µM) | Notes |

| 7-Nitroindazole | nNOS (from bovine brain) | 2.5 nih.gov | Exhibits a Ki value of 0.16 µM. nih.gov |

| 7-Nitroindazole | iNOS (from murine macrophages) | 20 nih.gov | Exhibits a Ki value of 1.6 µM. nih.gov |

| 6-Nitroindazole | nNOS (from bovine brain) | 40 nih.gov | |

| 6-Nitroindazole | iNOS (from murine macrophages) | 56 nih.gov | |

| 5-Nitroindazole | nNOS (from bovine brain) | 1150 (1.15 mM) nih.gov | |

| 5-Nitroindazole | iNOS (from murine macrophages) | 240 nih.gov | |

| Indazole (unsubstituted) | nNOS (from bovine brain) | 2300 (2.3 mM) nih.gov | |

| Indazole (unsubstituted) | iNOS (from murine macrophages) | 470 nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.